5-(5-amino-6-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine
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Overview
Description
5-(5-amino-6-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a complex organic compound with a unique structure that combines pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-amino-6-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves multiple steps, including condensation reactions, decarboxylation, and reduction reactions. One common method involves the condensation of diethyl malonate with 3-nitro-5-chloropyridine, followed by decarboxylation and reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-amino-6-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine or pyrimidine N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
5-(5-amino-6-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(5-amino-6-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridin-3-amine: An important intermediate in organic synthesis, used in pharmaceutical intermediates and the production of dyes and pesticides.
5,5’-Diamino-2,2’-bipyridine: Used in medicinal chemistry and as a ligand in coordination chemistry.
Uniqueness
5-(5-amino-6-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine stands out due to its unique combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N5O |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
5-(5-amino-6-methylpyridin-3-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H19N5O/c1-10-14(16)5-11(6-17-10)12-7-18-15(19-8-12)20-9-13-3-2-4-21-13/h5-8,13H,2-4,9,16H2,1H3,(H,18,19,20) |
InChI Key |
MDLPRNLXQYUTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CN=C(N=C2)NCC3CCCO3)N |
Origin of Product |
United States |
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